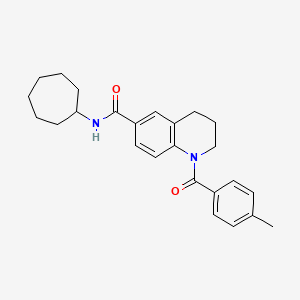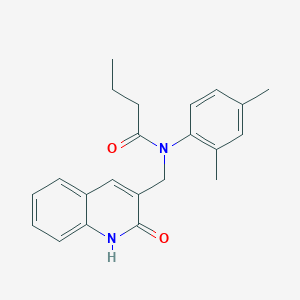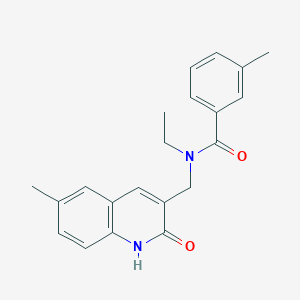
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as VU0456810, is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4) that has been developed as a potential therapeutic agent for the treatment of various neuropsychiatric disorders. This compound is a promising tool for studying the physiological and pathological roles of M4 receptors in the brain.
Mecanismo De Acción
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide acts as a positive allosteric modulator of M4 receptors, which are predominantly expressed in the striatum and prefrontal cortex. Activation of M4 receptors has been shown to modulate dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase M4 receptor signaling in vitro and in vivo, leading to increased cAMP accumulation and decreased dopamine release in the striatum. This suggests that this compound may have a modulatory effect on the mesolimbic dopamine system, which is implicated in the development of psychotic symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is its selectivity for M4 receptors, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that the compound has low brain penetration, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research involving N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the potential therapeutic applications of the compound in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates dopamine and glutamate neurotransmission. Finally, the development of more potent and brain-penetrant M4 receptor modulators may lead to the discovery of novel therapeutic agents for the treatment of neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with N-ethyl-3-methylbenzamide to form an intermediate compound. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. It has been shown to improve cognitive function and reduce psychotic-like behaviors in animal models of schizophrenia. Additionally, it has been found to have anxiolytic and antidepressant-like effects in various behavioral assays.
Propiedades
IUPAC Name |
N-ethyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(21(25)16-7-5-6-14(2)10-16)13-18-12-17-11-15(3)8-9-19(17)22-20(18)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFICKTVFVVJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)
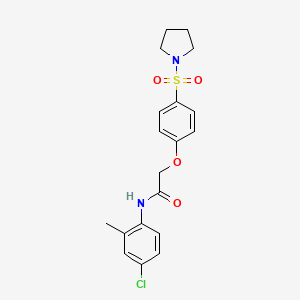
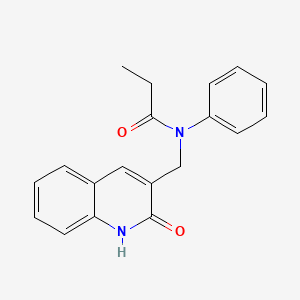
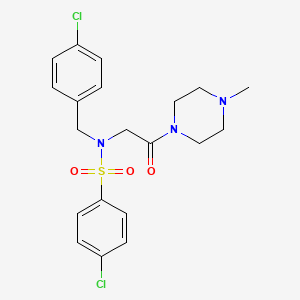
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)
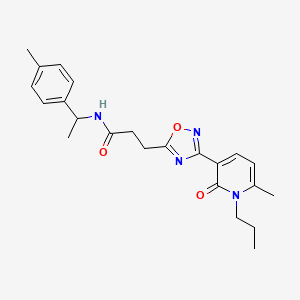
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7704169.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
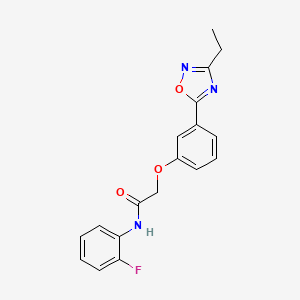
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)

